Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate
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Overview
Description
Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of a class of chemicals that are highly valued for their stability and resistance to degradation, making them useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate typically involves the reaction of hexafluoropropene oxide with a suitable alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes steps such as purification and distillation to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry due to its stability and reactivity.
Medicine: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating enzyme activity and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
- Hexafluoropropene oxide trimer
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate stands out due to its unique combination of fluorinated groups, which confer exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C12H3F17O5 |
---|---|
Molecular Weight |
550.12 g/mol |
IUPAC Name |
prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate |
InChI |
InChI=1S/C12H3F17O5/c1-2-3(30)32-4(31)5(13,8(17,18)19)33-12(28,29)7(16,10(23,24)25)34-11(26,27)6(14,15)9(20,21)22/h2H,1H2 |
InChI Key |
MJMPGMNMEBCFFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
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